Ácido 6-formamidopenicilánico

Descripción general

Descripción

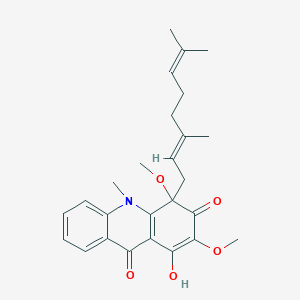

Hipérico, comúnmente conocido como hierba de San Juan, es un género de plantas con flores de la familia Hypericaceae. Incluye alrededor de 500 especies distribuidas en todo el mundo, excepto la Antártida. El género es reconocido por sus propiedades medicinales, particularmente en el tratamiento de la depresión y la cicatrización de heridas. Los principales compuestos activos en las especies de Hypericum son la hipericina y la hiperforina, que exhiben una gama de actividades biológicas que incluyen efectos antidepresivos, antimicrobianos y antiinflamatorios .

Aplicaciones Científicas De Investigación

Las especies de Hypericum se han estudiado ampliamente por sus propiedades medicinales. Algunas de las aplicaciones clave incluyen:

Química: Los compuestos de Hypericum se utilizan como antioxidantes naturales y agentes antimicrobianos en diversas formulaciones químicas.

Biología: Los extractos se estudian por sus efectos citotóxicos sobre las células cancerosas y su potencial como pesticidas naturales.

Medicina: Los extractos de Hypericum se utilizan ampliamente en el tratamiento de la depresión leve a moderada, la cicatrización de heridas y como agentes antivirales.

Industria: Los compuestos se utilizan en la industria cosmética por sus propiedades antiinflamatorias y calmantes para la piel .

Análisis Bioquímico

Biochemical Properties

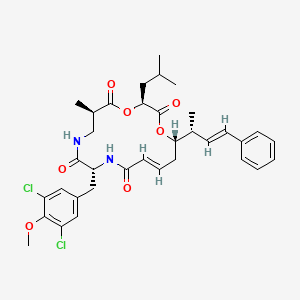

6-Formamidopenicillanic acid plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to act as a Bronsted acid, capable of donating a hydron to an acceptor . This property is essential in various biochemical pathways where proton transfer is necessary. Additionally, 6-Formamidopenicillanic acid interacts with antimicrobial agents, inhibiting the growth of microorganisms such as bacteria, viruses, fungi, and protozoans .

Cellular Effects

6-Formamidopenicillanic acid has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties enable it to disrupt the cellular processes of microorganisms, leading to their inhibition or death . This disruption can affect the overall cellular homeostasis and metabolic activities of the targeted cells.

Molecular Mechanism

The molecular mechanism of 6-Formamidopenicillanic acid involves its interaction with biomolecules, leading to enzyme inhibition or activation. The compound binds to specific enzymes, altering their activity and subsequently affecting the biochemical pathways they regulate . This binding interaction can result in changes in gene expression, further influencing cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Formamidopenicillanic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Formamidopenicillanic acid remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of 6-Formamidopenicillanic acid vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects are crucial for determining the safe and effective dosage of 6-Formamidopenicillanic acid in therapeutic applications.

Metabolic Pathways

6-Formamidopenicillanic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a Bronsted acid allows it to participate in proton transfer reactions, influencing metabolic flux and metabolite levels . These interactions are vital for maintaining cellular homeostasis and regulating metabolic activities.

Transport and Distribution

Within cells and tissues, 6-Formamidopenicillanic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for the compound’s efficacy and its ability to reach target sites within the cells.

Subcellular Localization

The subcellular localization of 6-Formamidopenicillanic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for the compound’s activity and function within the cells . The precise localization of 6-Formamidopenicillanic acid ensures its effective interaction with target biomolecules and its role in various biochemical pathways.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La extracción de compuestos activos de las especies de Hypericum generalmente implica solventes como etanol y metanol. Los métodos de extracción comunes incluyen la maceración y la ultrasonificación. Por ejemplo, la hipericina y la hiperforina se pueden extraer utilizando soluciones hidroalcohólicas, seguidas de purificación mediante técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de extractos de Hypericum implica el cultivo a gran escala de la planta, seguido de la cosecha y el secado. El material vegetal seco se somete entonces a extracción con disolventes, a menudo utilizando etanol o metanol. Los extractos se concentran y purifican para obtener los compuestos activos deseados. Las técnicas de microencapsulación, como la pulverización por aspersión, se emplean para mejorar la estabilidad y la biodisponibilidad de los extractos .

Análisis De Reacciones Químicas

Tipos de reacciones: Los compuestos de Hypericum sufren varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Por ejemplo, la hipericina puede sufrir reacciones fotoquímicas, lo que lleva a la formación de especies reactivas de oxígeno. La hiperforina, por otro lado, puede participar en reacciones de sustitución electrófila .

Reactivos y condiciones comunes:

Oxidación: La hipericina se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas.

Reducción: La reducción de la hipericina se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución electrófila que involucran hiperforina se pueden llevar a cabo utilizando reactivos como bromo o cloro en presencia de un catalizador

Principales productos:

Oxidación: La oxidación de la hipericina conduce a la formación de derivados de quinona.

Reducción: La reducción de la hipericina da como resultado la formación de derivados de hipericina reducida.

Sustitución: Las reacciones de sustitución de la hiperforina producen derivados halogenados

Mecanismo De Acción

El principal mecanismo de acción de los compuestos de Hypericum implica la inhibición de la recaptación de neurotransmisores. La hiperforina, un constituyente mayoritario, inhibe la recaptación de serotonina, dopamina y norepinefrina, lo que lleva a un aumento de los niveles de estos neurotransmisores en el cerebro. Esta acción es similar a la de los antidepresivos convencionales. Además, la hipericina exhibe actividad fotodinámica, generando especies reactivas de oxígeno al exponerse a la luz, lo que contribuye a sus efectos antimicrobianos y antivirales .

Comparación Con Compuestos Similares

Los compuestos de Hypericum a menudo se comparan con otros antidepresivos naturales y agentes antimicrobianos. Algunos compuestos similares incluyen:

Curcumina: Encontrada en la cúrcuma, la curcumina también exhibe propiedades antidepresivas y antiinflamatorias. Los compuestos de Hypericum son más efectivos para inhibir la recaptación de neurotransmisores.

Resveratrol: Presente en las uvas, el resveratrol tiene efectos antioxidantes y antiinflamatorios. A diferencia de Hypericum, no tiene una actividad antidepresiva significativa.

Epigalocatequina galato: Encontrado en el té verde, este compuesto tiene propiedades antioxidantes y antimicrobianas pero carece de los efectos antidepresivos de Hypericum

Hypericum destaca por su doble acción como antidepresivo y agente antimicrobiano, lo que lo convierte en un compuesto único y valioso tanto en medicina como en industria.

Propiedades

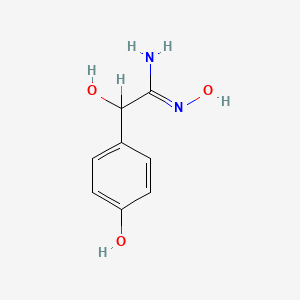

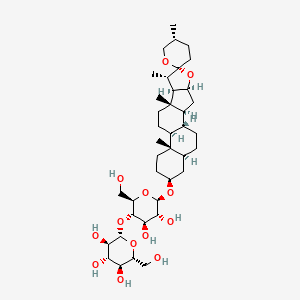

IUPAC Name |

(2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2)5(8(14)15)11-6(13)4(10-3-12)7(11)16-9/h3-5,7H,1-2H3,(H,10,12)(H,14,15)/t4-,5+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQGTDMBVJCTBN-JCGDXUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429524 | |

| Record name | CHEBI:59004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64527-04-4 | |

| Record name | (2S,5R,6R)-6-(Formylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Formamidopenicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064527044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHEBI:59004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FORMAMIDOPENICILLANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC14ZH3A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

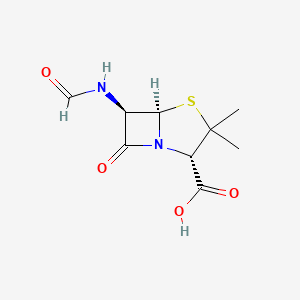

Q1: What is unique about the antigenic properties of 6-Formamidopenicillanic acid compared to other penicillins like Penicillin G, Ampicillin, and Sulbenicillin?

A1: Research suggests that while the antigenic active sites of Penicillin G, Ampicillin, and Sulbenicillin are limited to their acyl side chains, the antigenic activity of 6-Formamidopenicillanic acid is confined to its penicilloyl moiety. [] This difference is evident in cross-reactivity studies using rat anti-penicillin IgE sera. For instance, rat anti-6-Formamidopenicillanic acid IgE serum reacted with Penicillin G-bovine gamma globulin, Ampicillin-bovine gamma globulin, and Sulbenicillin-bovine gamma globulin. Conversely, 6-Formamidopenicillanic acid-bovine gamma globulin did not react with rat anti-Penicillin G, anti-Ampicillin, and anti-Sulbenicillin IgE sera. Additionally, hapten inhibition assays showed that the passive cutaneous anaphylaxis reaction between anti-6-Formamidopenicillanic acid IgE sera and 6-Formamidopenicillanic acid-bovine gamma globulin could be inhibited by 6-Formamidopenicillanic acid, Penicillin G, Ampicillin, and Sulbenicillin. []

Q2: How does the degradation pattern of Mecillinam, a drug that degrades into 6-Formamidopenicillanic acid, differ from typical penicillins under varying pH conditions?

A2: Unlike most penicillins, Mecillinam exhibits a more complex degradation pattern as the pH increases. [] While penicillins generally show simpler degradation profiles, Mecillinam and its key degradation product, (6R)-6-Formamidopenicillanic acid, undergo reversible 6-epimerization in basic solutions. Further complicating the process, some resulting thiazolidine derivatives also exhibit epimerization at position 2. This intricate degradation pattern of Mecillinam under different pH conditions highlights its distinct chemical behavior compared to other penicillin-based drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

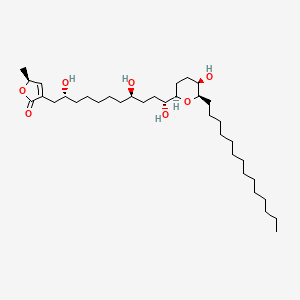

![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)

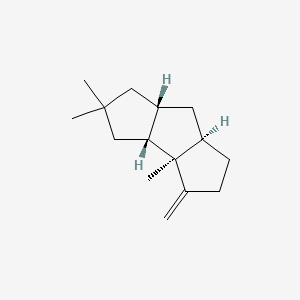

![5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine](/img/structure/B1244427.png)

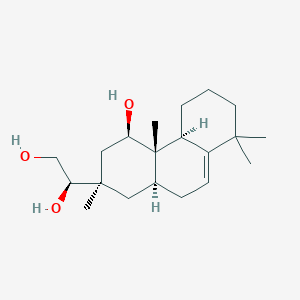

![9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione](/img/structure/B1244431.png)